molecular formula C15H17NO3S B12603663 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid CAS No. 918444-70-9

2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid

Cat. No.: B12603663
CAS No.: 918444-70-9
M. Wt: 291.4 g/mol
InChI Key: AAXWYWYSKBENRP-UHFFFAOYSA-N
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Description

2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid is a thiazole-based carboxylic acid derivative characterized by a phenoxy substituent at the 2-position of the thiazole ring, modified with a tert-butyl group at the 5-position and a methyl group at the 2-position of the aromatic ring.

Properties

CAS No.

918444-70-9

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-(5-tert-butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C15H17NO3S/c1-9-5-6-10(15(2,3)4)7-12(9)19-14-16-11(8-20-14)13(17)18/h5-8H,1-4H3,(H,17,18)

InChI Key

AAXWYWYSKBENRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)OC2=NC(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-tert-butyl-2-methylphenol with 2-bromo-1,3-thiazole-4-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has highlighted the potential of thiazole derivatives in anticancer therapies. For instance, compounds containing thiazole moieties have been synthesized and tested for their efficacy against various cancer cell lines. A study demonstrated that derivatives similar to 2-(5-tert-butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid exhibited promising anticancer activity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3) .

CompoundCell LineIC50 (µM)Observations
Compound 19A54923.30 ± 0.35Strong selectivity
Compound 20U251<10Highest activity observed

1.2 Inhibition of Kinase Activity

Thiazole derivatives are also known for their role as kinase inhibitors. Specifically, the compound can serve as a precursor to synthesize potent inhibitors targeting Bcr-Abl kinase, which is involved in chronic myelogenous leukemia. The synthesis of such derivatives has been reported to yield compounds with high affinity for the kinase .

Agricultural Applications

2.1 Herbicidal Properties

Thiazole derivatives have been explored for their herbicidal properties. The structural features of 2-(5-tert-butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid contribute to its effectiveness in inhibiting weed growth while being safe for crops. Studies have indicated that compounds with similar structures can disrupt photosynthesis or inhibit specific metabolic pathways in target plants .

ApplicationEffectivenessTarget Weeds
Herbicide DevelopmentModerate to HighVarious annual weeds

Case Studies

3.1 Synthesis and Characterization

A notable case study involved the synthesis of thiazole-based compounds, including 2-(5-tert-butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid, through multi-step reactions involving acylation and cyclization techniques. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds .

3.2 Biological Testing

In another study, a series of thiazole derivatives were evaluated for their biological activities against multiple cancer cell lines using MTT assays. The results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug development .

Mechanism of Action

The mechanism of action of 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The phenoxy and thiazole moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole-4-carboxylic Acid Derivatives

The following table compares 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid with structurally analogous compounds, focusing on substituent effects, molecular properties, and available experimental

Compound Name Substituent at Thiazole 2-Position Molecular Formula Molecular Weight (g/mol) Purity Melting Point (°C) Solubility Key Features
2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid (Target) 5-tert-Butyl-2-methylphenoxy C₁₅H₁₇NO₃S* ~292* N/A N/A Inferred: Low water solubility Bulky substituent; high lipophilicity
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl C₁₀H₆ClNO₂S 239.67 97% 206–207 Likely organic-soluble Electron-withdrawing Cl group
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid 2-Thienyl C₉H₅NO₂S₂ 239.24 N/A N/A Soluble in ethanol, DMSO; insoluble in water Heteroaromatic substituent
2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid 4-Bromothiophen-2-yl C₈H₄BrNO₂S₂ 290.16 N/A N/A N/A Bromine enhances reactivity
5-(2-Phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid 1H-Pyrrol-1-yl + 2-phenylethyl C₁₆H₁₄N₂O₂S 298.37 95% N/A N/A Dual substituents; flexible chain

*Calculated based on structural analysis.

Key Observations:

Substituent Effects on Molecular Weight: The target compound’s molecular weight (~292 g/mol) exceeds that of simpler analogs (e.g., 239.24–290.16 g/mol) due to its bulky tert-butyl and methylphenoxy groups. This increased size may reduce solubility in polar solvents compared to smaller derivatives like the 3-chlorophenyl analog .

Lipophilicity and Solubility: The 2-thienyl derivative’s solubility in ethanol and DMSO suggests that electron-rich heteroaromatic substituents improve compatibility with organic solvents. In contrast, the target compound’s bulky phenoxy group likely enhances lipophilicity, making it less water-soluble.

Functional Group Reactivity :

  • Halogenated derivatives (e.g., 3-chlorophenyl , 4-bromothiophen-2-yl ) exhibit reactivity suitable for cross-coupling reactions, whereas the target compound’s tert-butyl group may stabilize the structure against degradation.

Purity and Applications: Available analogs show purities ranging from 95% to 97% , suggesting that high-purity synthesis is feasible for the target compound with optimized protocols.

Limitations and Recommendations

  • Data Gaps : Specific experimental data (e.g., melting point, solubility, CAS number) for the target compound are unavailable in the provided evidence. Further studies or proprietary databases may be required for precise characterization.
  • Synthetic Challenges : The steric hindrance from the tert-butyl group may complicate synthetic routes, necessitating tailored reaction conditions.

Biological Activity

2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Profile

  • IUPAC Name : 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid
  • Molecular Formula : C14H17NO2S
  • Molecular Weight : 273.36 g/mol
  • CAS Number : 427896-41-1

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to 2-(5-tert-butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid can inhibit cancer cell proliferation through various mechanisms:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AHeLa (cervical cancer)1.61 ± 1.92Induction of apoptosis
Compound BA431 (skin cancer)1.98 ± 1.22Inhibition of Bcl-2 protein
Compound CU251 (glioblastoma)<10Cell cycle arrest

The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl ring enhances anticancer activity by stabilizing the thiazole ring and facilitating interactions with target proteins .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. A study evaluating various thiazole derivatives found that specific modifications increased their efficacy against bacteria and fungi:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL
Compound FCandida albicans8 µg/mL

These findings indicate that structural variations in thiazole compounds can lead to enhanced antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazoles has been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases:

StudyInflammatory ModelResults
Study GLPS-induced inflammation in miceSignificant reduction in TNF-alpha levels
Study HCarrageenan-induced paw edemaDecreased edema after treatment with thiazole derivatives

These results suggest that thiazoles may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Case Studies

  • Case Study on Anticancer Efficacy : A recent investigation into the anticancer properties of thiazole derivatives revealed that a compound structurally similar to 2-(5-tert-butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid exhibited a remarkable ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of thiazole-based drugs in treating various cancers, with preliminary results indicating promising outcomes.

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